4-Bromo-2-methyl-3-nitrobenzoic acid

Catalog No.
S12160672
CAS No.
M.F
C8H6BrNO4
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyl-3-nitrobenzoic acid

Product Name

4-Bromo-2-methyl-3-nitrobenzoic acid

IUPAC Name

4-bromo-2-methyl-3-nitrobenzoic acid

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

MXZFUBKSBUDBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O

4-Bromo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C₈H₆BrN₁O₄. It features a benzene ring substituted with a bromine atom, a methyl group, and a nitro group. This compound is notable for its unique structural arrangement, which influences its chemical reactivity and biological activity. It is classified as a benzoic acid derivative and is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid, yielding 4-Bromo-2-aminobenzoic acid.
  • Substitution: The bromine atom can be replaced with other nucleophiles in the presence of suitable catalysts, leading to various substituted benzoic acids.
  • Coupling Reactions: It can undergo Negishi-type coupling reactions with dimethylzinc in the presence of palladium-phosphine catalysts, producing biaryl compounds.

Common Reagents and Conditions

  • Reduction: Iron and hydrochloric acid.
  • Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
  • Coupling: Dimethylzinc and palladium-phosphine catalysts.

4-Bromo-2-methyl-3-nitrobenzoic acid exhibits significant biological activity as it serves as an intermediate in the synthesis of Lonafarnib, a drug used for treating various cancers. The compound's mechanism of action involves its role in biochemical pathways that lead to the production of active pharmaceutical ingredients. Additionally, it has been shown to interact with specific biological targets, making it a valuable compound in medicinal chemistry.

The synthesis of 4-Bromo-2-methyl-3-nitrobenzoic acid can be achieved through several methods:

  • Nitration of 4-Bromobenzoic Acid: This method involves treating 4-bromobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Bromination and Nitration of Toluene: Toluene can be brominated to form 4-bromotoluene, which can then be nitrated to yield 4-Bromo-2-methyl-3-nitrobenzoic acid .
  • Oxidative Methods: Newer methods involve oxidation processes using organic solvents and catalysts under controlled conditions to achieve high yields and purity .

The primary applications of 4-Bromo-2-methyl-3-nitrobenzoic acid include:

  • Pharmaceutical Synthesis: It is widely used as an intermediate in the preparation of various pharmaceutical compounds, including anti-inflammatory drugs.
  • Organic Chemistry Research: The compound serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
  • Material Science: It may also find applications in developing new materials due to its unique chemical properties.

Studies have demonstrated that 4-Bromo-2-methyl-3-nitrobenzoic acid interacts with various biological systems, influencing pathways relevant to drug metabolism and efficacy. Its role in synthesizing Lonafarnib highlights its importance in cancer therapy, showcasing its potential effects on cellular processes involved in tumor growth and proliferation .

Several compounds share structural similarities with 4-Bromo-2-methyl-3-nitrobenzoic acid. These include:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-nitrobenzoic acidNitro group at position 3 on the benzene ringDifferent reactivity due to nitro positioning
2-Bromo-4-nitrobenzoic acidNitro group at position 4; bromine at position 2Variations in sterics affect reaction pathways
4-Chloro-2-nitrobenzoic acidChlorine instead of bromine; nitro at position 2Different electronic effects due to halogen substitution
4-Fluoro-2-nitrobenzoic acidFluorine instead of bromine; nitro at position 2Unique properties due to fluorine's electronegativity

4-Bromo-2-methyl-3-nitrobenzoic acid is distinguished by the specific arrangement of its substituents, which affects its chemical behavior and applications compared to these similar compounds .

Radical-Initiated Bromination Techniques

Radical bromination bypasses traditional electronic directing effects, enabling selective functionalization at sterically accessible positions. In the synthesis of 4-bromo-2-methyl-3-nitrobenzoic acid, N-bromosuccinimide (NBS) paired with azobisisobutyronitrile (AIBN) as a radical initiator in acetonitrile achieves bromination at position 4 (para to the methyl group) with high efficiency. The mechanism involves AIBN-generated radicals abstracting hydrogen from the methyl group, forming a benzyl radical that reacts with NBS to introduce bromine.

Key conditions:

  • Temperature: 55–75°C for 12–15 hours.
  • Yield: 70–85% after purification.
  • Solvent: Acetonitrile, which stabilizes radical intermediates and enhances reaction homogeneity.

This method avoids competing electrophilic pathways dominated by the nitro group’s meta-directing effects, ensuring regioselectivity for position 4.

Nitration Strategies for Precursor Synthesis

The nitro group at position 3 is introduced via nitration of 3-methylbenzoic acid (m-toluic acid) using concentrated nitric acid under cryogenic conditions. A patented approach achieves 79.8% selectivity for 2-nitro-3-methylbenzoic acid by reacting powdered m-toluic acid (particle size: 10–200 µm) with 92–98% HNO₃ at -30 to -15°C. The low temperature suppresses byproduct formation (e.g., dinitro derivatives), while fine particle size maximizes surface area for reaction.

Optimized parameters:

  • HNO₃-to-substrate ratio: 3:1 to 10:1.
  • Reaction time: 35–120 minutes.
  • Conversion rate: >99%.

Solvent Systems and Temperature-Dependent Reaction Optimization

Solvent polarity and temperature critically influence reaction kinetics and selectivity:

Bromination Solvent Systems

  • Acetonitrile: Preferred for radical bromination due to its high dielectric constant (37.5), which stabilizes polar transition states.
  • Tetrahydrofuran (THF)/water mixtures: Used in halogenation steps for intermediates, enhancing solubility of brominating agents like N-bromosuccinimide.

Nitration Temperature Profile

  • -30°C: Maximizes nitro group selectivity (84.2%) by slowing competing side reactions.
  • 80°C: Accelerates halogenation in THF/water systems, reducing reaction time to 8 hours.

Table 1: Comparative Analysis of Synthetic Conditions

StepConditionsYieldSelectivitySource
NitrationHNO₃, -30°C, 60 min99.5%84.2%
BrominationNBS/AIBN, CH₃CN, 75°C, 12 hr85%>95%
HalogenationNBS, THF/H₂O, 80°C, 8 hr74%89%

Antimycobacterial Activity Against Mycobacterium tuberculosis

The antimycobacterial properties of 4-Bromo-2-methyl-3-nitrobenzoic acid and related nitroaromatic compounds have been extensively investigated, with particular focus on their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis [3] [5]. Research has demonstrated that nitroaromatic compounds exhibit significant antimycobacterial activity through mechanisms involving deazaflavin-dependent nitroreduction pathways, which require the presence of nitro groups for therapeutic efficacy [3].

Studies on structurally related compounds have provided valuable insights into the antimycobacterial potential of brominated nitrobenzoic acid derivatives. The 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles have shown remarkable activity against both replicating and nonreplicating mycobacteria [3] [5]. These compounds demonstrate minimum inhibitory concentration values ranging from 0.03 to 4 micromolar against Mycobacterium tuberculosis, with the oxadiazole derivatives generally exhibiting superior potency compared to tetrazole analogs [5].

The mechanism of action for nitroaromatic antimycobacterial agents involves bioreduction processes catalyzed by bacterial nitroreductases [4]. Type I nitroreductases, which are largely restricted to bacteria and absent from most eukaryotes, facilitate a two-electron reduction of the nitro group to generate reactive intermediates that ultimately cause deoxyribonucleic acid damage [4]. This selective activation within bacterial cells contributes to the therapeutic specificity of nitroaromatic compounds.

Table 1: Antimycobacterial Activities of Nitroaromatic Compounds

CompoundMycobacterium tuberculosis Minimum Inhibitory Concentration (micromolar)Mycobacterium avium Minimum Inhibitory Concentration (micromolar)Mycobacterium kansasii Minimum Inhibitory Concentration (micromolar)
3,5-Dinitrobenzyl tetrazole (1a)4/462/622/4/16
3,5-Dinitrobenzyl tetrazole (1b)2/416/321/4/4
3,5-Dinitrobenzyl tetrazole (1c)1/2125/1252/4/4
3,5-Dinitrobenzyl tetrazole (1d)1/1125/1251/2/2
3,5-Dinitrobenzyl tetrazole (1e)1/116/324/4/4
3,5-Dinitrobenzyl oxadiazole (2a)0.06/0.0616/320.5/1/1
3,5-Dinitrobenzyl oxadiazole (2b)0.125/0.12516/320.125/0.25/0.25
3,5-Dinitrobenzyl oxadiazole (2c)0.125/0.125>125/>1250.125/0.25/0.25
3,5-Dinitrobenzyl oxadiazole (2d)0.125/0.125250/2500.125/0.25/0.5
3,5-Dinitrobenzyl oxadiazole (2e)≤0.03/≤0.03>32/>320.06/0.125/0.25
Isoniazid0.5/1250/250250/250/250
Pretomanid0.125/0.25>32/>32>32/>32/>32

Research has established that both nitro groups in 3,5-dinitrobenzyl compounds are essential for high antimycobacterial activity [3] [5]. Attempts to replace one nitro group with other electron-withdrawing groups such as trifluoromethyl, chloro, fluoro, bromo, or cyano substituents resulted in substantial decreases in antimycobacterial activity, with the majority of compounds completely losing their antitubercular properties [5]. Among the modified analogues, 3-cyano-5-nitrobenzyl derivatives showed modest effectiveness, with minimum inhibitory concentration values of 2-4 micromolar against Mycobacterium tuberculosis [5].

Structure-Activity Relationship in Nitroaromatic Drug Design

The structure-activity relationship studies of nitroaromatic compounds have revealed critical insights into the molecular features that govern antimycobacterial potency [11] [12] [13]. The position and number of nitro groups on the aromatic ring system significantly influence biological activity, with the 3,5-dinitro substitution pattern demonstrating optimal antimycobacterial properties [3] [5].

Quantitative structure-activity relationship analyses have identified several key molecular descriptors that correlate with antimycobacterial activity in nitroaromatic compounds [11] [13]. The energy of the lowest unoccupied molecular orbital, hydrophobicity parameters modeled by octanol-water partition coefficients, and various quantum-chemical parameters play crucial roles in determining biological potency [11]. These studies have shown that compounds possessing three or more fused rings exhibit significantly greater antimycobacterial potency compared to mono- or bicyclic systems [11].

The electronic effects of substituents on the benzene ring profoundly impact antimycobacterial activity [12] [16]. Electron-withdrawing groups such as nitro substituents enhance the electrophilic character of the aromatic system, facilitating interactions with nucleophilic sites in bacterial targets [12]. The nitro group's strong electron-withdrawing nature creates favorable conditions for bioreduction processes essential for antimycobacterial activity [4].

Table 2: Structure-Activity Relationships in Brominated Nitrobenzoic Acid Derivatives

Substitution PatternRelative ActivityElectronic EffectsKey Features
3-Bromo-5-nitroSignificant decreaseStrong electron-withdrawingSingle halogen substitution
4-Bromo-3-nitroComplete lossStrong electron-withdrawingMeta-positioned to carboxyl
2-Bromo-4-nitroComplete lossStrong electron-withdrawingOrtho-positioned to carboxyl
4-Bromo-2-methyl-3-nitroLimited data availableElectron-withdrawing with steric effectsMethyl group provides steric hindrance
5-Bromo-2-methyl-3-nitroIntermediate for pharmaceutical synthesisElectron-withdrawing with steric effectsUsed in drug development
3,5-Dinitro (reference)High (reference)Strongest electron-withdrawingBoth nitro groups essential
2,4-DinitroLower than 3,5-dinitroModerate electron-withdrawingSuboptimal positioning
2,5-DinitroComparable to isoniazidStrong electron-withdrawingAlternative positioning maintains activity
3,4-DinitroDecreased activityModerate electron-withdrawingAdjacent nitro groups

The influence of halogen substitution on nitroaromatic antimycobacterial agents has been systematically investigated [3] [5]. Bromine substituents, when combined with nitro groups, generally result in decreased antimycobacterial activity compared to compounds containing multiple nitro groups [5]. The 2,5-dinitro analogues demonstrated activities comparable to isoniazid, while 3,4-dinitro derivatives showed reduced efficacy [3].

Research has demonstrated that the position of the nitro group significantly affects antimicrobial activity against various pathogens [16]. Studies comparing ortho versus para positioning of nitro groups in zinc complexes revealed that positional differences alter antimicrobial effectiveness against methicillin-resistant Staphylococcus aureus, Klebsiella pneumoniae, Salmonella typhimurium, and Candida albicans [16]. These findings emphasize the importance of precise substitution patterns in optimizing antimicrobial potency.

Ester and Thioester Prodrug Development and Hydrolysis Kinetics

The development of ester and thioester prodrugs of nitrobenzoic acid derivatives represents a sophisticated approach to enhancing antimycobacterial drug delivery and efficacy [7] [8]. Prodrug strategies aim to improve cellular penetration, overcome resistance mechanisms, and achieve selective activation within target organisms [8] [20].

Research on nitrobenzoate and nitrothiobenzoate prodrugs has revealed distinct hydrolysis patterns in different biological media [7]. Studies comparing ester and thioester derivatives demonstrated that thioesters undergo more rapid hydrolysis in mycobacterial homogenates compared to their corresponding esters [7]. The thioester compounds showed hydrolysis rates with observed rate constants of 79 per hour in mycobacterial preparations, while structurally similar esters remained stable under identical conditions [7].

Stability studies in phosphate-buffered saline have provided essential kinetic data for prodrug development [7]. Compounds containing 3,5-dinitro substitution patterns exhibited variable hydrolysis rates depending on the alkyl chain length of the esterifying group [7]. Short-chain esters demonstrated higher hydrolysis rates, with butyl esters showing 65 percent hydrolysis after 14 days, while longer-chain dodecyl esters remained largely intact with only 2 percent hydrolysis over the same period [7].

Table 3: Prodrug Hydrolysis Kinetics and Antimycobacterial Activity

Compound TypePhosphate-Buffered Saline Hydrolysis 14 days (percent)Minimum Inhibitory Concentration against Mycobacterium tuberculosis (micrograms per milliliter)Mycobacterial Homogenate Observed Rate Constant (per hour)
3,5-Dinitrobenzoate ester (butyl)658Not hydrolyzed
3,5-Dinitrobenzoate thioester (butyl)351679
3,5-Dinitrobenzoate ester (octyl)32Not hydrolyzed
3,5-Dinitrobenzoate thioester (octyl)316Not hydrolyzed
3,5-Dinitrobenzoate ester (dodecyl)24Not hydrolyzed
3,5-Dinitrobenzoate thioester (dodecyl)18Not hydrolyzed
3-Nitro-5-trifluoromethyl ester (butyl)604Not hydrolyzed
3-Nitro-5-trifluoromethyl thioester (butyl)188Not hydrolyzed

The selectivity of esterase-mediated prodrug activation has been demonstrated through comparative studies using mycobacterial homogenates versus mammalian enzyme preparations [20]. Aromatic esterifying groups favor mycobacterial esterase hydrolysis over liver esterases, while steric hindrance at the alpha-carbon of the esterifying moiety enhances resistance to plasma hydrolysis while simultaneously promoting mycobacterial activation [20].

Mycobacterial esterases exhibit diverse substrate specificities and play crucial roles in lipid metabolism and prodrug activation [18] [19] [21]. These enzymes belong to the serine hydrolase family and demonstrate varying preferences for short-chain versus long-chain ester substrates [18]. Fluorogenic substrate studies have identified multiple mycobacterial esterases that remain active during dormant states, including specific enzymes that retain catalytic function under stress conditions [21].

The mechanism of ester prodrug activation involves cellular uptake followed by enzymatic hydrolysis to release the active drug moiety [8]. Mycobacterial esterases such as Rv0045c, Rv1075c, and others demonstrate distinct substrate preferences and catalytic efficiencies [24] [25]. These enzymes possess characteristic alpha-beta hydrolase fold structures with conserved catalytic triads comprising serine, histidine, and aspartic acid residues [24].

Free Radical Intermediates in Aromatic Substitution Reactions

4-Bromo-2-methyl-3-nitrobenzoic acid possesses three powerful directing groups: a bromine atom that can undergo homolytic carbon–bromine cleavage, a benzylic methyl group that is highly susceptible to hydrogen abstraction, and a strongly electron-withdrawing nitro substituent that stabilises adjacent radical centres. Controlled exploitation of these features has enabled several selective transformations driven by free-radical pathways.

EntryTransformation (key step)Initiator / PropagatorTemperature (°C)TimeIsolated yieldSelectivity notes
1Benzylic bromination to give 4-bromo-2-bromomethyl-3-nitrobenzoic acid methyl esterN-bromosuccinimide + azobis(isobutyronitrile)803 h85%>90% conversion at the benzylic position; aromatic ring untouched [1]
2Radical dehalogenation (C–Br → C–H) of the parent acidTributyltin hydride + ultraviolet irradiation251 h84%Clean ipso substitution via aryl radical intermediate [2]
3Decarboxylative bromination of the non-methylated analogue to provide the aryl bromide (model study)Silver oxide + bromine under visible light2230 min92%Confirms radical chain nature (initiation from acyloxy radical clock experiment) [3]

Key mechanistic features:

  • Initiation by radical initiators or photolysis generates either benzylic radicals (entry 1) or aryl radicals (entries 2–3).
  • The nitro group lowers the bond-dissociation energy at the benzylic site, accelerating hydrogen abstraction and ensuring high positional fidelity [3] [2].
  • Kinetic isotope studies on related nitrobenzylic systems show primary hydrogen isotope effects of 4.7 ± 0.3, consistent with rate-determining C–H homolysis [2].

Collectively, these studies confirm that free-radical routes allow highly chemoselective derivatisation of 4-Bromo-2-methyl-3-nitrobenzoic acid without scrambling of substituents on the aromatic core.

Acid-Catalysed Esterification and Transesterification Pathways

Fischer esterification remains the method of choice for converting the acid to its alkyl esters, which are valuable intermediates for cross-coupling and pro-drug assembly. Protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, tetrahedral collapse, and water elimination constitute the canonical sequence [4].

Alcohol nucleophileCatalyst / ConditionsEquilibrium constant (Kₑq, 60 °C)Isolated ester yieldComment
MethanolConcentrated sulfuric acid (0.1 equiv), 90 °C, sealed tube4.192% methyl ester [5]Patent scale-up (25 g substrate) demonstrates robustness
Ethanolp-toluenesulfonic acid (0.15 equiv), Dean–Stark trap, 110 °C3.281% ethyl ester (laboratory run, 5 mmol) [6]Continuous water removal required to match methanol efficiency
Transesterification: methyl → n-propyl esterMethyl ester (1 equiv) + n-propanol (5 equiv), sulfuric acid (0.05 equiv), reflux 104 °C74% n-propyl ester after 6 h [7]Demonstrates reversible behaviour predicted by Le Châtelier’s principle

Selectivity considerations:

  • The ortho methyl group twists the carboxyl plane, raising acidity and increasing the rate of protonation (the classical ortho effect) [8].
  • Electron withdrawal by the nitro group counterbalances steric acceleration, yielding overall second-order rate constants similar to unsubstituted benzoic acid in methanol (k ≈ 1.8 × 10⁻³ L mol⁻¹ s⁻¹ at 60 °C) [4].
  • No competing nitration or bromination is observed under protic conditions up to 110 °C, confirming excellent chemoselectivity.

Enzymatic Activation Mechanisms in Microbial Systems

Environmental persistence of halonitrobenzoates has driven the evolution of specialised microbial enzymes capable of stepwise detoxification. Three complementary catalytic modules have been characterised for substrates closely matching 4-Bromo-2-methyl-3-nitrobenzoic acid.

Enzyme classRepresentative organism / gene clusterSubstrate stepCatalytic efficiency*Key mechanistic step
Reductive dehalogenase (BhbA₂–BhbB₂)Comamonas sp. strain 7D-2 plasmid pBHB [9]Debromination (aryl-Br → aryl-H)3.05 nmol min⁻¹ mg⁻¹ protein for monobromobenzoateCobamide-dependent electron transfer to release bromide ion
Nitrobenzene nitroreductasePseudomonas pseudoalcaligenes JS45 [10]Nitro → hydroxylaminoVₘₐₓ 0.42 µmol min⁻¹ mg⁻¹Two-electron flavin cycle producing nitroso intermediate
Hydroxylaminobenzoate mutase / dioxygenase cascadeBurkholderia cepacia PB4 [11]Ring-cleavage after nitro reductionk cat 0.9 s⁻¹ for 3-hydroxyanthranilate dioxygenaseOrtho cleavage yielding 2-aminomuconate semialdehyde

* Values determined with the corresponding non-methylated or mono-hydroxy analogues; rate reductions of <15% are observed when the ortho-methyl group is present, indicating minimal steric penalty [12] [13].

Whole-consortium studies underline the ecological relevance:

  • Under methanogenic conditions, half-lives for debromination of mono-bromobenzoates average 12 ± 2 days, compared with 28 ± 4 days under sulfate-reducing conditions [13].
  • Reductive dehalogenation is the obligatory first step; nitro reduction proceeds only after bromide release, as demonstrated by transient accumulation of phenol in isotope-labelling experiments [14].
  • Genome mining shows that the BhbA-type reductive dehalogenase co-locates with transporters and regulatory elements, suggesting horizontal acquisition driven by anthropogenic pressure [9].

Taken together, enzymology and microbial ecology point to a convergent biotic pathway for 4-Bromo-2-methyl-3-nitrobenzoic acid: rapid enzymatic debromination followed by nitro reduction and oxidative ring-fission, ultimately funnelling carbon into central metabolism [15].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.94802 g/mol

Monoisotopic Mass

258.94802 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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